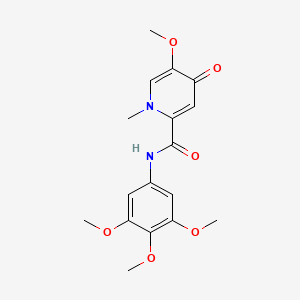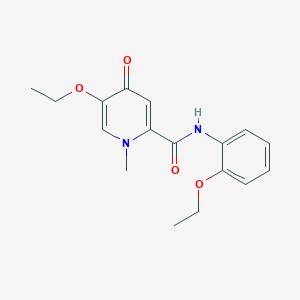![molecular formula C17H13FN4O2 B6575376 1-[(4-fluorophenyl)methyl]-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide CAS No. 1105221-18-8](/img/structure/B6575376.png)
1-[(4-fluorophenyl)methyl]-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[(4-fluorophenyl)methyl]-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C17H13FN4O2 and its molecular weight is 324.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.10225383 g/mol and the complexity rating of the compound is 541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds, including those with an indole nucleus like this one, can bind with high affinity to multiple receptors . This suggests that F5320-0243 may interact with a variety of targets, contributing to its biological activity.
Mode of Action
One study suggests that ccg-355973 may disrupt rho signaling through functional inhibition of srf transcriptional activity . This implies that the compound interacts with its targets, potentially altering their function and leading to changes in cellular processes.
Biochemical Pathways
Given its potential role in disrupting rho signaling, it’s plausible that it may impact pathways related to cell growth, differentiation, and migration, which are often regulated by rho proteins .
Result of Action
The potential disruption of rho signaling could have significant impacts on cellular processes, potentially leading to changes in cell growth, differentiation, and migration .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-6-oxo-N-pyridin-2-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O2/c18-13-6-4-12(5-7-13)11-22-16(23)9-8-14(21-22)17(24)20-15-3-1-2-10-19-15/h1-10H,11H2,(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJONAIHEAWYUSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6575293.png)
![N-(3-acetylphenyl)-2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6575295.png)
![2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6575301.png)
![1-(4-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B6575303.png)
![1-cyclopropanecarbonyl-4-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine](/img/structure/B6575308.png)
![1-(adamantane-1-carbonyl)-4-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine](/img/structure/B6575313.png)
![1-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(furan-2-carbonyl)piperazine](/img/structure/B6575324.png)
![1-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methanesulfonylpiperazine](/img/structure/B6575330.png)
![4-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B6575343.png)

![5-methoxy-1-methyl-4-oxo-N-[2-(propan-2-yl)phenyl]-1,4-dihydropyridine-2-carboxamide](/img/structure/B6575355.png)
![N-[(2-chlorophenyl)methyl]-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B6575368.png)

![N6-(furan-2-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6575393.png)
